molecular formula C19H23NO B1300322 2-(Cyclohexylaminomethyl)pyridine CAS No. 68339-45-7

2-(Cyclohexylaminomethyl)pyridine

Cat. No.: B1300322
CAS No.: 68339-45-7
M. Wt: 281.4 g/mol
InChI Key: XCYFCBPCWVSBIP-UHFFFAOYSA-N
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Description

2-(Cyclohexylaminomethyl)pyridine is a useful research compound. Its molecular formula is C19H23NO and its molecular weight is 281.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Novel Synthetic Pathways

2-(Cyclohexylaminomethyl)pyridine and its derivatives are pivotal in synthetic organic chemistry, offering novel pathways for constructing complex molecules. For instance, it has been instrumental in the development of a one-pot synthesis approach for pyridines and tetrahydroquinolines. This method involves a multi-component process combining an electron-poor (hetero)aryl halide, a terminal propargyl alcohol, a cyclic N-morpholino alkene, and ammonium chloride to yield cyclopentyl and cyclohexyl annealed pyridines efficiently (Yehia, Polborn, & Müller, 2002). Additionally, the role of this compound derivatives in the condensation reaction between 2-acetylpyridine and 2-formylpyridine has been explored, leading to unexpected products with potential antibacterial and antifungal applications (Rusnac et al., 2020).

Catalysis and Material Science

In the field of catalysis and material science, derivatives of this compound have been applied in nickel-catalyzed dehydrogenative [4 + 2] cycloaddition reactions, demonstrating their utility in creating highly substituted pyridine derivatives with regioselectivity (Ohashi, Takeda, Ikawa, & Ogoshi, 2011). Such advancements underscore the versatility of these compounds in facilitating complex chemical transformations.

Supramolecular Chemistry

The structural design and self-organization of multicomb polymeric supramolecules represent another application area. By coordinating 2,6-bis(octylaminomethyl)pyridine with poly(4-vinylpyridine) and counterions, researchers have manipulated the interface curvature of self-organized structures, leading to innovative material designs (Valkama et al., 2003).

Environmental Applications

Moreover, the exploration of the degradation mechanisms of pyridine in drinking water using dielectric barrier discharge systems highlights an environmental application. This research not only confirms the efficacy of such systems in removing pyridine but also elucidates the role of oxidative radicals produced during the process (Li et al., 2017).

Safety and Hazards

2-(Cyclohexylaminomethyl)pyridine can cause skin irritation and serious eye irritation . Protective measures such as wearing gloves, eye protection, and face protection are recommended when handling this compound .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-(Cyclohexylaminomethyl)pyridine can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2-bromo-1-cyclohexyl ethanone", "2-aminomethylpyridine", "Sodium hydride (NaH)", "Benzene", "Ethanol", "Diethyl ether", "Sodium bicarbonate (NaHCO3)", "Hydrochloric acid (HCl)" ], "Reaction": [ "Step 1: 2-bromo-1-cyclohexyl ethanone is reacted with NaH in benzene to form 2-cyclohexylacetyl pyridine.", "Step 2: 2-cyclohexylacetyl pyridine is then reacted with 2-aminomethylpyridine in ethanol to form 2-(Cyclohexylaminomethyl)pyridine.", "Step 3: The reaction mixture is then cooled and diethyl ether is added to precipitate the product.", "Step 4: The product is then filtered, washed with diethyl ether, and dried.", "Step 5: The crude product is then purified using column chromatography with a mixture of benzene and ethyl acetate as the eluent.", "Step 6: The purified product is then treated with a solution of NaHCO3 in water to remove any remaining impurities.", "Step 7: The product is finally washed with water and dried to obtain pure 2-(Cyclohexylaminomethyl)pyridine.", "Step 8: If necessary, the product can be further characterized using techniques such as NMR spectroscopy and mass spectrometry." ] }

CAS No.

68339-45-7

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

1-(1,2-dihydroacenaphthylen-5-yl)-2-piperidin-1-ylethanol

InChI

InChI=1S/C19H23NO/c21-18(13-20-11-2-1-3-12-20)16-10-9-15-8-7-14-5-4-6-17(16)19(14)15/h4-6,9-10,18,21H,1-3,7-8,11-13H2

InChI Key

XCYFCBPCWVSBIP-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NCC2=CC=CC=N2

Canonical SMILES

C1CCN(CC1)CC(C2=CC=C3CCC4=C3C2=CC=C4)O

Pictograms

Irritant

Origin of Product

United States

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